GSK1838705A

Catalog No.
S549073
CAS No.
1116235-97-2
M.F
C27H29FN8O3
M. Wt
532.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK1838705A

CAS Number

1116235-97-2

Product Name

GSK1838705A

IUPAC Name

2-[[2-[[1-[2-(dimethylamino)acetyl]-5-methoxy-2,3-dihydroindol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluoro-N-methylbenzamide

Molecular Formula

C27H29FN8O3

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C27H29FN8O3/c1-29-26(38)23-17(28)6-5-7-18(23)31-25-16-8-10-30-24(16)33-27(34-25)32-19-13-20-15(12-21(19)39-4)9-11-36(20)22(37)14-35(2)3/h5-8,10,12-13H,9,11,14H2,1-4H3,(H,29,38)(H3,30,31,32,33,34)

InChI Key

HZTYDQRUAWIZRE-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(C=CC=C1F)NC2=NC(=NC3=C2C=CN3)NC4=C(C=C5CCN(C5=C4)C(=O)CN(C)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

GSK 1838705A, GSK-1838705A, GSK1838705A

Canonical SMILES

CNC(=O)C1=C(C=CC=C1F)NC2=NC(=NC3=C2C=CN3)NC4=C(C=C5CCN(C5=C4)C(=O)CN(C)C)OC

Description

The exact mass of the compound 2-((2-((1-(2-(Dimethylamino)acetyl)-5-methoxyindolin-6-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-6-fluoro-N-methylbenzamide is 532.23467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of organonitrogen compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Availability for Research

    While commercial suppliers exist that offer the compound for purchase [], there is no scientific literature readily available detailing its biological activity or potential applications in research.

  • Structural Features and Potential Implications

    Analyzing the compound's structure, we can identify several functional groups that might provide clues for its potential activity. These include:

    • Fluoro-substituted N-methylbenzamide: This group can participate in hydrogen bonding and hydrophobic interactions with biomolecules [].
    • 7H-pyrrolo[2,3-d]pyrimidine ring: This heterocyclic ring system is present in various bioactive molecules, including some kinase inhibitors [].
    • Dimethylaminoacetyl group: This moiety can act as a hydrogen bond donor and acceptor, potentially influencing the compound's interaction with proteins.
    • Methoxy-substituted indolin ring: The methoxy group can enhance the compound's water solubility and influence its interaction with biological targets.

GSK1838705A is a small-molecule inhibitor that specifically targets the insulin-like growth factor-1 receptor and the insulin receptor. This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in the treatment of various malignancies. It exhibits high potency, with reported inhibitory concentrations (IC50) of approximately 2.0 nmol/L for the insulin-like growth factor-1 receptor and 1.6 nmol/L for the insulin receptor, indicating its effectiveness in blocking these pathways involved in tumorigenesis and cancer progression .

Involving GSK1838705A are centered around its mechanism of action as a kinase inhibitor. By binding to the active sites of the insulin-like growth factor-1 receptor and insulin receptor, GSK1838705A prevents their phosphorylation, which is crucial for downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to reduced activation of pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, ultimately resulting in decreased cell viability and increased apoptosis in cancer cells .

GSK1838705A has been shown to possess significant biological activity against various cancer cell lines. Studies indicate that it effectively reduces the viability of both docetaxel-sensitive and docetaxel-resistant prostate cancer cells . In hepatocellular carcinoma models, GSK1838705A has been observed to enhance the inhibitory effects of other chemotherapeutic agents like sorafenib and regorafenib when used in combination treatments, suggesting its potential as part of multi-drug regimens . The compound's ability to inhibit key signaling pathways underscores its relevance in cancer therapy.

The synthesis of GSK1838705A involves several steps typical of small-molecule organic synthesis, including:

  • Formation of Key Intermediates: Initial reactions typically involve coupling reactions to form core structures.
  • Functionalization: Subsequent steps often include functional group modifications to enhance potency and selectivity towards the insulin-like growth factor-1 receptor.
  • Purification: Final products are purified using techniques such as high-performance liquid chromatography to ensure high purity levels necessary for biological testing .

Specific details regarding the exact synthetic route may vary across different studies and publications.

GSK1838705A is primarily explored for its applications in oncology, particularly in:

  • Cancer Treatment: It is being investigated for use against various cancers, including prostate cancer and hepatocellular carcinoma.
  • Combination Therapy: Its role in enhancing the efficacy of existing chemotherapeutic agents positions it as a valuable component in combination therapies aimed at improving patient outcomes while potentially reducing toxicity .

Interaction studies have demonstrated that GSK1838705A can synergistically enhance the effects of other therapies. For instance, when combined with ramucirumab (a vascular endothelial growth factor receptor 2 inhibitor), GSK1838705A has shown improved inhibitory effects on cancer cell proliferation compared to either agent alone . These studies highlight its potential to be integrated into multi-targeted therapeutic strategies.

Several compounds share structural or functional similarities with GSK1838705A, particularly those targeting similar receptors or pathways:

Compound NameTarget Receptor(s)Potency (IC50)Unique Features
LinsitinibInsulin-like growth factor-1 receptor20 nmol/LDual inhibition of IGF-1R and insulin receptor
BMS-754807Insulin-like growth factor-1 receptor0.3 nmol/LSelective IGF-1R inhibitor with distinct pharmacokinetics
MK-0646Insulin-like growth factor-1 receptor0.2 nmol/LMonoclonal antibody targeting IGF-1R

GSK1838705A is unique due to its reversible inhibition mechanism and its specific potency against both the insulin-like growth factor-1 receptor and insulin receptor, making it a promising candidate for further development in cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

532.23466498 g/mol

Monoisotopic Mass

532.23466498 g/mol

Heavy Atom Count

39

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GSK-1838705A

Dates

Modify: 2023-08-15
1: Bao NR, Lu M, Bin FW, Chang ZY, Meng J, Zhou LW, Guo T, Zhao JN. Systematic screen with kinases inhibitors reveals kinases play distinct roles in growth of osteoprogenitor cells. Int J Clin Exp Pathol. 2013 Sep 15;6(10):2082-91. eCollection 2013. PubMed PMID: 24133586; PubMed Central PMCID: PMC3796230.
2: Ardini E, Magnaghi P, Orsini P, Galvani A, Menichincheri M. Anaplastic Lymphoma Kinase: role in specific tumours, and development of small molecule inhibitors for cancer therapy. Cancer Lett. 2010 Dec 28;299(2):81-94. doi: 10.1016/j.canlet.2010.09.001. Epub 2010 Oct 8. Review. PubMed PMID: 20934803.
3: Kelleher FC, McDermott R. The emerging pathogenic and therapeutic importance of the anaplastic lymphoma kinase gene. Eur J Cancer. 2010 Sep;46(13):2357-68. doi: 10.1016/j.ejca.2010.04.006. Epub 2010 May 5. Review. PubMed PMID: 20451371.
4: Sabbatini P, Korenchuk S, Rowand JL, Groy A, Liu Q, Leperi D, Atkins C, Dumble M, Yang J, Anderson K, Kruger RG, Gontarek RR, Maksimchuk KR, Suravajjala S, Lapierre RR, Shotwell JB, Wilson JW, Chamberlain SD, Rabindran SK, Kumar R. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers. Mol Cancer Ther. 2009 Oct;8(10):2811-20. doi: 10.1158/1535-7163.MCT-09-0423. PubMed PMID: 19825801.

Explore Compound Types